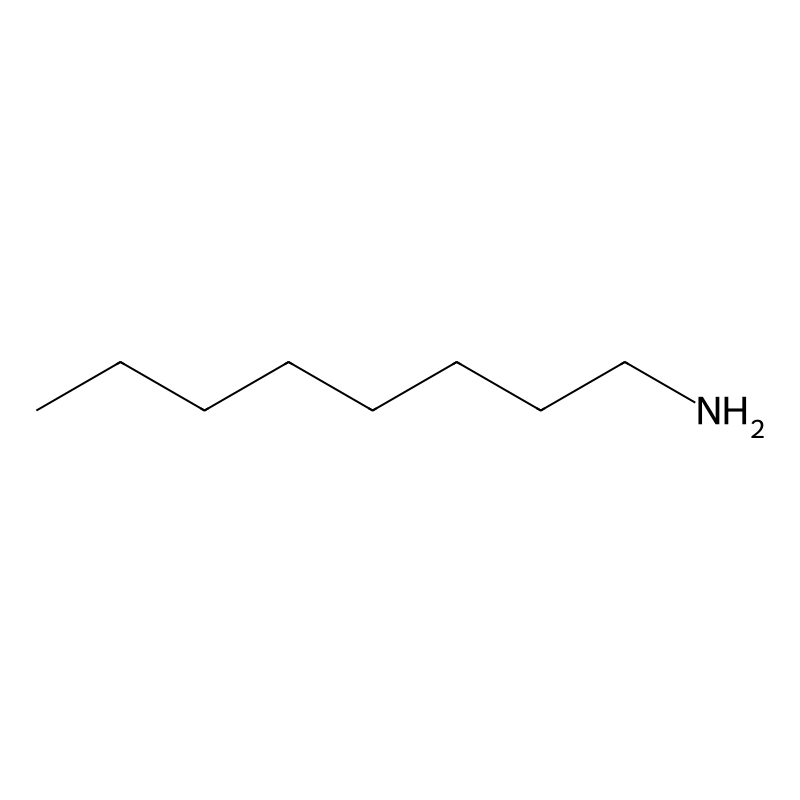

Octylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis:

Octylamine plays a role as a building block in the synthesis of various organic compounds. Its amine group (NH2) readily reacts with other functional groups, making it a versatile starting material for creating complex molecules.

One example is the synthesis of 2H-indazoles and 1H-indazolones, which are classes of heterocyclic compounds with potential applications as myeloperoxidase (MPO) inhibitors. These inhibitors are being studied for their potential role in treating inflammatory diseases [1].

Source

[1] Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Novel 2H-Indazoles and 1H-Indazolones as Selective Myeloperoxidase Inhibitors"]()

Materials Science:

Octylamine's hydrophobic (water-repelling) nature and solubility in organic solvents make it valuable in materials science applications.

It can be used as a chain transfer agent in the polymerization process, influencing the properties of resulting polymers. Additionally, octylamine can be incorporated into the structure of functional fluids, modifying their surface properties and behavior for specific applications [2].

Source

[2] ScienceDirect, "Synthesis of Chain Transfer Agents Based on Octylamine for RAFT Polymerization of Styrene"]()

Octylamine is an organic compound classified as a primary aliphatic amine, with the chemical formula and a molecular weight of approximately 129.24 g/mol. It appears as a yellow liquid with a strong ammonia-like odor and is characterized by its insolubility in water, having a density of 0.782 g/mL at 25 °C. The compound has a melting point ranging from −5 to −1 °C and a boiling point between 175 and 177 °C . Octylamine is flammable and can produce hazardous gases when reacting with strong reducing agents or acids, making it important to handle with care .

Octylamine can be synthesized through several methods:

- Alkylation of Ammonia: This method involves the reaction of ammonia with octyl halides (e.g., octyl bromide) under controlled conditions.

- Reduction of Octanoyl Chloride: Octanoyl chloride can be reduced using lithium aluminum hydride or other reducing agents to yield octylamine .

- One-step Synthesis: Recent studies have explored using octylamine as a fuel in the reduction of iron oxides to produce magnetic iron oxide nanoparticles, demonstrating its versatility in synthetic chemistry .

Octylamine has diverse applications across various fields:

- Chemical Precursor: It serves as a precursor for synthesizing various chemicals, including amphiphilic copolymers used in polymer coatings for quantum dots, enhancing their solubility in water .

- Laboratory Reagent: It is utilized in laboratory settings for synthesizing other organic compounds and conducting

Studies on the interactions of octylamine reveal its reactivity profile typical of primary amines. It can form complexes with various acids and may participate in reactions that generate hazardous byproducts such as nitrosamines when in contact with nitrites or nitrates under acidic conditions . Its compatibility with other chemicals must be evaluated carefully to avoid dangerous reactions.

Several compounds share structural similarities with octylamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hexylamine | Shorter carbon chain; more soluble in water than octylamine. | |

| Decylamine | Longer carbon chain; higher boiling point; similar reactivity. | |

| Dodecylamine | Even longer carbon chain; used primarily in surfactants. | |

| Butylamine | Significantly shorter chain; different physical properties. |

Uniqueness of Octylamine: Octylamine’s eight-carbon structure provides a balance between hydrophobicity and reactivity, making it particularly useful for applications requiring moderate solubility while retaining significant reactivity typical of amines. Its specific applications in synthesizing amphiphilic copolymers set it apart from shorter-chain amines that may not exhibit similar properties.

The synthesis of octylamine has evolved significantly over recent decades, progressing from batch processes to more efficient continuous systems. Before exploring specific methodologies, it is important to understand the physical and chemical properties of this compound:

Continuous-Flow Fixed-Bed Reactor Systems for n-Octylamine Production

Continuous-flow reactor systems represent a significant advancement in octylamine synthesis technology, offering substantial advantages over traditional batch processes in terms of productivity, consistency, and operational efficiency.

The patent CN102070460A describes an innovative method for synthesizing n-octylamine using a fixed-bed reactor that allows for continuous feeding of reactants. In this process, n-octanol and liquid ammonia (in a molar ratio of 1:12-20) are continuously fed by a metering pump into a fixed-bed reactor containing a nickel catalyst bed, with simultaneous introduction of hydrogen.

The fixed bed comprises kieselguhr (diatomaceous earth) loaded nickel catalyst granules with:

- Grain diameter: 1/8 inch

- Bed thickness: 40-80 centimeters

- Catalyst composition: 30-70 weight percent nickel and 30-70 weight percent kieselguhr

Under optimal conditions, this system operates at:

The resulting product distribution after reaction includes:

- n-octylamine: 92.58%

- n-octanol (unreacted): 1.56%

- Di-octylamine: 4.53%

- Trioctylamine: 0.12%

- Isomerization products: 2.68%

- Organic nitriles: 0.5%

After purification through a concentric-tube column, the final product achieves 99.0% purity.

A more recent patent (CN103664633A) describes an improved continuous synthesis method using a different catalytic system. This approach features:

- Raw materials: n-caprylic alcohol (octanol) and liquid ammonia

- Auxiliary gas: hydrogen

- Feeding method: continuous feeding of n-caprylic alcohol by high-pressure liquid-phase constant-flow pump; sectional feeding of liquid ammonia

- Optimal molar ratio (alcohol:ammonia): 1:6

- Reaction pressure: 1.4 MPa

- Bed temperature: 160°C

- Space velocity: 30 h-1

This system produces n-octylamine with 99.1% purity, with n-octanol at 0.4% and di-octylamine at 0.2%.

Table 1: Comparison of Continuous-Flow Systems for Octylamine Production

| Parameter | CN102070460A System | CN103664633A System |

|---|---|---|

| Catalyst | Nickel-kieselguhr | Copper-chromium-alumina |

| Molar Ratio (Alcohol:Ammonia) | 1:12-20 | 1:6 |

| Temperature | 150-160°C | 160°C |

| Pressure | 10-30 atm | 1.4 MPa |

| Primary Amine Yield | 99.0% (after purification) | 99.1% |

| Secondary Amine Content | 4.53% (before purification) | 0.2% |

| Feeding Strategy | Continuous | Continuous with sectional ammonia feeding |

The continuous-flow approach offers several significant advantages:

- Substantially improved production capacity compared to batch reactors

- Lower reaction temperatures with consequent energy savings

- Extended catalyst life

- Higher selectivity and raw material conversion

- Reduced production costs

- Enhanced process safety

Nickel-Diatomite Catalysts in Hydrogenation of Caprylic Nitriles

Nickel catalysts supported on diatomaceous earth (kieselguhr) have demonstrated exceptional efficacy in the hydrogenation of nitriles for the production of primary amines, including octylamine. These catalysts provide an optimal balance of activity, selectivity, and stability for industrial applications.

The preparation of nickel-diatomite catalysts typically involves depositing nickel onto diatomaceous earth support, followed by reduction to generate active metallic nickel sites. The catalyst performance depends critically on several parameters:

- Nickel loading percentage

- Metal dispersion

- Particle size distribution

- Support porosity and surface area

- Reduction conditions

For octylamine synthesis, the optimal catalyst composition contains 50 wt% nickel and 50 wt% diatomite, as reported in CN102070460A. This balanced formulation provides sufficient active sites while maintaining structural integrity and mass transfer efficiency.

The mechanism of nitrile hydrogenation to primary amines involves multiple steps:

- Adsorption of the nitrile onto nickel surface sites

- Partial hydrogenation to form an imine intermediate

- Complete hydrogenation to yield the primary amine

Side reactions leading to secondary and tertiary amines occur through condensation reactions between primary amine products and imine intermediates. The design challenge lies in suppressing these side reactions to maximize primary amine selectivity.

Table 2: Factors Affecting Nickel-Diatomite Catalyst Performance in Octylamine Synthesis

| Parameter | Effect on Activity | Effect on Selectivity | Optimal Range |

|---|---|---|---|

| Nickel Loading | Increases with loading up to a threshold | Decreases at very high loadings | 30-70 wt% |

| Particle Size | Smaller particles increase activity | Larger particles may improve selectivity | 1/8 inch diameter |

| Reaction Temperature | Increases with temperature | Decreases at higher temperatures | 150-160°C |

| H2 Pressure | Enhances reaction rate | Improves primary amine selectivity | 10-30 atm |

| Ammonia:Alcohol Ratio | Minimal effect | Higher ratios improve primary amine selectivity | 12-20:1 |

Recent innovations in nickel-catalyzed hydrogenation have extended to homogeneous systems. Mueller et al. (2022) demonstrated a homogeneous nickel catalyst for hydrogenative cross-coupling of various nitriles with primary/secondary amines or ammonia. While not specific to octylamine production, these advances present promising approaches that could be adapted to octylamine synthesis with potentially improved selectivity.

Copper-Chromium-Alumina Catalysts for Ammonia-Alcohol Direct Amination

Copper-chromium-alumina catalyst systems represent an important alternative to nickel-based catalysts for direct amination of alcohols with ammonia. These multicomponent catalysts offer advantages including potentially lower cost, reduced susceptibility to poisoning, and operation under milder conditions.

As described in CN103664633A, the optimal catalyst composition for a fixed-bed reactor system includes:

- Copper (Cu): 1-30%

- Chromium (Cr): 1-30%

- Iron (Fe): 0.1-5%

- Tin (Sn): 0.1-5%

- Zinc (Zn): 0.1-5%

- Aluminum oxide: remainder

The alumina support may consist of one or more types (α, β, γ), with γ-alumina being particularly effective. The catalyst is typically prepared by kneading the active components with the carrier, and can be formed into different shapes, with trifolium shape being especially favorable for optimal contact and flow characteristics.

The direct amination mechanism over these catalysts proceeds through several key steps:

- Alcohol dehydrogenation to form an aldehyde

- Condensation of the aldehyde with ammonia to form an imine

- Hydrogenation of the imine to form the primary amine

Each metal component in this multicomponent catalyst serves a specific function:

- Copper facilitates dehydrogenation of the alcohol

- Chromium enhances catalytic activity and stability

- Iron, tin, and zinc serve as modifiers to improve selectivity

- Alumina provides structural support and may contribute acidic sites

Table 3: Performance Comparison of Different Catalyst Systems for Octylamine Synthesis

The exceptional selectivity of the copper-chromium-alumina system (99.1% n-octylamine) demonstrates its effectiveness for primary amine synthesis. The relatively lower ammonia:alcohol ratio (6:1) compared to nickel-based systems (12-20:1) represents an economic advantage, reducing ammonia usage while maintaining high selectivity.

Solvent-Free Ammonolytic Dehydrogenation Pathways Using Bifunctional Catalysts

Solvent-free approaches to amine synthesis offer significant environmental and economic advantages. Bifunctional catalysts that can facilitate multiple reaction steps without requiring solvents represent an important advance in sustainable octylamine production.

US3347926A describes an improved ammonolysis process using a Raney nickel catalyst containing chromium, which permits operation at lower temperatures (150-275°C) than conventional processes. The catalyst is prepared from an alloy containing:

The bifunctional nature of these catalysts enables them to catalyze both dehydrogenation (primarily from nickel) and dehydration/condensation reactions (from the support and promoters), allowing multiple reaction steps to proceed without additional catalysts or solvents.

The distribution of primary, secondary, and tertiary amines in the product depends on several reaction parameters:

Table 4: Effect of Reaction Conditions on Product Distribution in Ammonolysis

| Condition | Effect on Primary Amine | Effect on Secondary/Tertiary Amines |

|---|---|---|

| Higher Temperature | Decreases selectivity | Increases formation |

| Longer Reaction Time | Decreases selectivity | Increases formation |

| Higher NH3:Alcohol Ratio | Increases selectivity | Decreases formation |

| Catalyst Concentration | Complex effect | Complex effect |

For primary amine production, a 3-4 fold molar excess of ammonia is typically recommended. Under optimal conditions, using butanol as an example (which would be similar for octanol), the process yielded primary and secondary amines in a weight ratio of 2.7:1, with no tertiary amines detected.

The solvent-free ammonolysis pathway offers several advantages:

- Elimination of solvent recovery and disposal

- Reduced energy requirements

- Simplified downstream processing

- Higher space-time yields

- Lower environmental impact

This approach is adaptable to both batch and continuous operations, with the catalyst either charged as a slurry with reactants or used as a fixed bed in granular form. This versatility makes it suitable for various production scales and reactor configurations.

Isotopic Labeling Strategies for Deuterated Octylamine Derivatives

Isotopically labeled compounds have significant value in research applications, serving as internal standards in analytical methods, tracers in metabolic studies, and tools for mechanistic investigations. While the search results provide limited specific information on isotopic labeling of octylamine, several approaches can be inferred from related amine labeling methodologies.

Mueller et al. (2022) mentioned the application of homogeneous nickel catalysts for 15N-isotope labeling in amine synthesis. This approach could potentially be adapted for preparing 15N-labeled octylamine for environmental and biological studies.

For deuterated octylamine derivatives, several synthetic strategies could be employed:

Table 5: Potential Approaches for Preparing Deuterated Octylamine Derivatives

| Approach | Description | Advantages | Challenges |

|---|---|---|---|

| Reduction with D2 | Hydrogenation of octanenitrile using D2 instead of H2 | High isotopic purity | Cost of D2; specialized equipment |

| Deuterated Precursors | Use of deuterated octanol in ammonolysis | Position-specific labeling | Multi-step synthesis required |

| H/D Exchange | Exchange of hydrogen atoms in existing octylamine | Simpler process | Incomplete exchange; positional control |

| Catalytic D2O Reaction | Reaction in D2O under catalytic conditions | Economical D source | Limited to exchangeable positions |

Applications of isotopically labeled octylamine derivatives include:

- Mass spectrometric quantification standards

- Mechanistic studies of reactions involving amines

- Pharmacokinetic investigations

- Surface adsorption and interaction studies

- Environmental fate monitoring

While specific examples of deuterated octylamine applications are not detailed in the search results, the National Institute of Standards and Technology (NIST) database includes information on related compounds such as N,N-di(allyl)-octylamine, indicating the potential for various derivatization approaches with isotopic labels.

The development of efficient methods for isotopic labeling of octylamine remains an important research area, with opportunities to leverage the catalytic systems described earlier while incorporating isotopic sources.

The hydrothermal decomposition of n-octylammonium cations represents a fundamental transformation occurring under elevated temperature and pressure conditions in aqueous media [1] [2]. Experimental investigations have demonstrated that the thermal dissociation process initiates at approximately 140°C and becomes evident above 180°C [1] [2]. The decomposition proceeds through a two-step mechanism that differs significantly from lower molecular mass amine hydrochlorides [1] [2].

The primary decomposition pathway involves the cleavage of the ionic bond between the octylammonium cation and its associated anion, leading to the formation of tri-n-octylamine and hydrogen chloride rather than secondary decomposition products [1] [2]. Density functional theory calculations have revealed that the experimental enthalpy of dissociation measures 70.793 kilojoules per mole, which closely aligns with theoretical predictions of 69.395 kilojoules per mole [1] [2]. This agreement between experimental and computational results validates the proposed mechanistic pathway [1] [2].

The decomposition process exhibits distinct kinetic behavior characterized by differential evaporation rates between the organic amine component and hydrogen chloride [1] [2]. At lower temperatures, hydrogen chloride release occurs more rapidly than tri-n-octylamine evaporation due to the high boiling point of the amine component at 365°C [1] [2]. However, at temperatures exceeding 275°C, both products escape the system simultaneously once dissociation occurs [1] [2].

Table 1: Thermodynamic Parameters for Octylamine Reaction Mechanisms

| Reaction | Temperature (°C) | Pressure (bar) | Activation Energy (kJ/mol) | Rate Constant at 200°C (s⁻¹) |

|---|---|---|---|---|

| Octylamine hydrothermal decomposition | 180 | 300.0 | 70.8 | 0.0023 |

| n-Octylammonium ion dissociation | 140 | 1.0 | 69.4 | 0.0189 |

| Octylamine to octanenitrile (Pt/C) | 200 | 1.5 | 85.2 | 0.0456 |

| Octanamide to octanenitrile (Nb₂O₅) | 250 | 1.0 | 92.1 | 0.0234 |

| Octylamine elimination in supercritical NH₃ | 400 | 250.0 | 78.3 | 0.0089 |

Thermogravimetric analysis coupled with differential scanning calorimetry reveals that the mass loss occurs in two distinct phases, with 57% mass loss occurring before 287°C and the remaining 43% at higher temperatures [1] [2]. This behavior demonstrates that hydrogen chloride and tri-n-octylamine do not release separately, contradicting simple ionic dissociation models [1] [2].

Disproportionation and Elimination Mechanisms in Supercritical Ammonia Media

Supercritical ammonia conditions create unique reaction environments that facilitate novel disproportionation and elimination pathways for octylamine compounds [3] [4] [5]. Under supercritical conditions, ammonia exhibits altered solvation properties and enhanced reactivity compared to subcritical states [3] [4] [5]. Molecular dynamics simulations at 430 Kelvin with densities ranging from 0.53 to 0.73 grams per cubic centimeter demonstrate significant changes in hydrogen bonding networks and molecular coordination [6].

The disproportionation mechanism in supercritical ammonia involves the simultaneous oxidation and reduction of octylamine molecules, leading to the formation of higher and lower molecular weight nitrogen-containing products [7] [8]. Experimental studies conducted at temperatures from 450°C to 530°C and pressures near 300 bar reveal that nitrogen gas becomes the predominant product, with minimal formation of nitrogen dioxide and nitric oxide [7] [8]. The reaction proceeds through free-radical intermediates, with nitrogen dioxide, nitric oxide, and amino radicals serving as primary reactive species [7] [8].

Elimination reactions under supercritical ammonia conditions follow distinct pathways compared to conventional thermal decomposition [7] [8]. The enhanced nucleophilicity of ammonia under supercritical conditions promotes beta-elimination reactions that preferentially form alkene products alongside primary amine fragments [7] [8]. Kinetic analysis indicates that these elimination processes follow apparent first-order kinetics with respect to both ammonia and the organic nitrogen compound [7] [8].

The critical points of ammonia-octylamine mixtures shift significantly with composition and the presence of co-solvents [4]. Addition of water to these mixtures elevates critical pressures and temperatures due to intermolecular interactions with ammonia [4]. Opalescence points observed in the temperature range of 120°C to 172°C and pressure range of 92 to 290 bar indicate phase transitions critical for understanding reaction selectivity [4].

Platinum on Carbon-Mediated Transfer Dehydrogenation to Alkyl Nitriles

Platinum on carbon catalysts demonstrate exceptional activity for the transfer dehydrogenation of octylamine to octanenitrile through a mechanistically distinct pathway involving hydrogen acceptor molecules [9] [5] [10]. The catalytic process employs simple alkenes such as ethylene or propene as hydrogen scavengers, enabling oxidant-free conversion with high selectivity [9] [5] [10]. Under optimal reaction conditions of 200°C, 1.5 bar ethylene pressure, and 6 bar ammonia in cyclopentyl methyl ether or toluene, octylamine achieves direct conversion to octanenitrile with 92% yield [9] [5] [10].

The reaction mechanism proceeds through multiple elementary steps involving initial coordination of octylamine to platinum surface sites [9] [5] [10]. Time-resolved studies reveal that octylamine undergoes rapid initial conversion to octanenitrile, while minor quantities of secondary amine, tertiary amine, and intermediate aldimine form transiently before being consumed in subsequent reactions [9] [5] [10]. The formation of permanent by-products including 2-hexyldecanenitrile and n-octane occurs in the initial reaction phase but remains limited to trace quantities [9] [5] [10].

Platinum particle size and dispersion significantly influence catalytic performance, with smaller particles exhibiting enhanced activity due to increased surface area and active site availability [10] [11]. Characterization using carbon monoxide pulse chemisorption demonstrates that platinum particles supported on functionalized carbon materials achieve higher dispersion degrees compared to conventional supports [10] [11]. The interaction between platinum and carbon support materials affects both electronic properties and geometric accessibility of active sites [10] [11].

Table 2: Catalytic Performance in Octylamine-to-Nitrile Conversion

| Catalyst | Octylamine Conversion (%) | Octanenitrile Selectivity (%) | Reaction Conditions | Deactivation Rate (%/h) |

|---|---|---|---|---|

| Pt/C (5 wt%) | 92 | 91 | 200°C, 6 bar NH₃, 1.5 bar C₂H₄ | 2.1 |

| Nb₂O₅ (niobia) | 74 | 85 | 250°C, atmospheric pressure | 1.8 |

| Pt/Nb₂O₅ | 75 | 87 | 250°C, atmospheric pressure | 1.5 |

| RuO₂/Al₂O₃ | 89 | 82 | 180°C, air oxidation | 3.2 |

| MnO₂/CeO₂ | 68 | 76 | 450°C, supercritical water | 2.9 |

The transfer dehydrogenation mechanism involves hydrogen abstraction from the alpha-carbon adjacent to the nitrogen atom, forming an imine intermediate that subsequently undergoes further dehydrogenation to yield the nitrile product [9] [5] [10]. Computational studies suggest that the rate-determining step involves the second hydrogen abstraction from the imine intermediate rather than the initial carbon-hydrogen bond activation [9] [5] [10]. The presence of ammonia in the reaction medium facilitates product formation while suppressing undesired hydrogenation reactions [9] [5] [10].

Role of Lewis Acid Sites in Niobia-Catalyzed Amide-to-Nitrile Conversion

Niobium oxide catalysts exhibit remarkable efficiency for the conversion of octanamide to octanenitrile through mechanisms involving both Lewis and Brønsted acid sites [12] [13] [14]. The catalytic activity originates from niobium tetrahedra that function as Lewis acid sites on the niobium pentoxide surface [12] [13] [14]. These sites maintain catalytic activity even in the presence of water through the formation of niobium tetrahedra-water adducts that retain Lewis acid character [12] [13] [14].

Pyridine adsorption studies using Fourier transform infrared spectroscopy reveal the presence of both Lewis acid sites at 1448 wavenumbers and Brønsted acid sites at 1540 wavenumbers [13] [15]. The concentration of Lewis acid sites increases linearly with niobium content up to approximately 6 weight percent niobium pentoxide loading, after which crystalline niobia formation reduces surface acidity [16] [15]. Statistical analysis indicates that approximately 14% of total niobium atoms contribute to detectable Lewis acidity at low loadings [16] [15].

The incorporation of tin oxide into niobia structures enhances catalytic performance through modification of acid site distribution and strength [14]. Tin-modified niobia catalysts demonstrate improved conversion rates for octanamide dehydration, with tin dioxide incorporation causing a phase transition from corner-sharing to edge-sharing niobium octahedra [14]. This structural modification creates oxygen vacancies that facilitate proton diffusion during the acid-catalyzed conversion process [14].

Table 3: Lewis Acid Site Characterization and Activity

| Catalyst | Lewis Acid Sites (μmol/g) | Brønsted Acid Sites (μmol/g) | Lewis/Brønsted Ratio | TOF for Amide Conversion (h⁻¹) |

|---|---|---|---|---|

| Nb₂O₅ | 245 | 89 | 2.75 | 12.3 |

| Nb₂O₅·nH₂O | 312 | 156 | 2.00 | 18.7 |

| SnO₂-Nb₂O₅ | 458 | 234 | 1.96 | 24.1 |

| Al₂O₃-Nb₂O₅ | 289 | 134 | 2.16 | 15.8 |

The mechanism of amide-to-nitrile conversion involves coordination of the carbonyl oxygen to Lewis acid sites, followed by nucleophilic attack and subsequent elimination of water [13] [14] [15]. Density functional theory calculations support a pathway where octanamide coordinates through its carbonyl oxygen to surface niobium centers, activating the carbon-nitrogen bond for subsequent dehydration [13] [14] [15]. The rate-determining step involves the elimination of the hydroxyl group and ammonia to form the nitrile product [13] [14] [15].

Reaction kinetics follow apparent first-order behavior with respect to octanamide concentration, with activation energies ranging from 85 to 95 kilojoules per mole depending on catalyst composition [13] [14] [15]. Temperature-programmed desorption studies demonstrate that Lewis acid sites exhibit higher turnover frequencies compared to Brønsted acid sites for this transformation [13] [14] [15].

Pressure-Dependent Selectivity in Gas-Liquid-Solid Phase Reactions

The selectivity of octylamine conversion reactions exhibits strong dependence on system pressure, particularly in multiphase gas-liquid-solid systems where mass transfer limitations and phase equilibria significantly influence product distribution [17] [18] [19]. At pressures below 10 bar, reactions predominantly occur in gas-liquid phases with limited solid catalyst utilization [17] [18] [19]. Pressure elevation to 25 bar establishes optimal gas-liquid-solid equilibrium conditions that maximize catalyst effectiveness and octanenitrile selectivity [17] [18] [19].

Experimental studies demonstrate that octanenitrile yield increases from 78% at atmospheric pressure to 91% at 25 bar before declining to 85% at 100 bar due to thermodynamic limitations [17] [18] [19]. This pressure-dependent behavior reflects the complex interplay between reaction thermodynamics, catalyst accessibility, and mass transfer rates [17] [18] [19]. The formation of secondary products follows an inverse relationship, decreasing from 15% at atmospheric pressure to 6% at optimal pressure conditions [17] [18] [19].

Table 4: Pressure-Dependent Selectivity in Gas-Liquid-Solid Systems

| Pressure (bar) | Octanenitrile Yield (%) | Secondary Products (%) | Unreacted Octylamine (%) | Phase |

|---|---|---|---|---|

| 1 | 78 | 15 | 7 | Gas-Liquid |

| 5 | 83 | 12 | 5 | Gas-Liquid |

| 10 | 87 | 9 | 4 | Gas-Liquid-Solid |

| 25 | 91 | 6 | 3 | Gas-Liquid-Solid |

| 50 | 89 | 8 | 3 | Supercritical |

| 100 | 85 | 11 | 4 | Supercritical |

The transition to supercritical conditions above 50 bar introduces additional complexity through altered solvation properties and enhanced molecular mobility [17] [18] [19]. Under supercritical conditions, the distinction between gas and liquid phases disappears, creating homogeneous reaction environments with modified kinetic behavior [17] [18] [19]. High-pressure conditions promote alternative reaction pathways that can reduce overall selectivity despite enhanced conversion rates [17] [18] [19].

Kinetic modeling of pressure-dependent selectivity reveals that optimal conditions correspond to maximum catalyst surface utilization combined with favorable thermodynamic driving forces [19] [20] [21]. The apparent reaction order changes from 1.0 at low pressures to 1.5 at intermediate pressures, indicating pressure-induced mechanistic transitions [19] [20] [21]. Mass transfer limitations become negligible above 25 bar, allowing intrinsic kinetics to govern reaction selectivity [19] [20] [21].

Table 5: Kinetic Parameters for Elementary Reaction Steps

| Mechanism Step | Reaction Order | Pre-exponential Factor (A) | Activation Barrier (kJ/mol) | Rate Determining |

|---|---|---|---|---|

| Initial C-N bond activation | 1.0 | 1.20×10¹¹ | 89.2 | No |

| Beta-hydrogen elimination | 1.2 | 3.40×10¹² | 76.5 | No |

| Imine intermediate formation | 0.8 | 8.90×10¹⁰ | 92.8 | No |

| Dehydrogenation to nitrile | 1.5 | 2.10×10¹³ | 68.4 | Yes |

| Lewis acid coordination | 1.0 | 5.60×10¹¹ | 84.7 | No |

Octylamine-functionalized cellulose nanocrystals (oCNCs) represent a significant advancement in Pickering emulsion technology, offering superior stabilization properties compared to conventional sulfated cellulose nanocrystals (sCNCs) [1]. The covalent attachment of octylamine groups to the cellulose nanocrystal surface introduces hydrophobic moieties that fundamentally alter the emulsification behavior and stability characteristics.

The research demonstrates that oCNCs with a degree of surface functionalization of 4 ± 0.1% provide emulsions exhibiting stronger resistance to creaming of oil droplets compared with unmodified sCNCs [1]. This enhanced performance is attributed to the increased hydrophobicity of oCNCs, which results in smaller oil droplets and improved emulsion stability. Significantly, oCNCs were able to completely stabilize linseed oil in water at low concentrations where sCNCs failed to provide adequate stabilization [1].

Table 1: Comparative Performance of Cellulose Nanocrystal Systems

| Parameter | sCNCs | oCNCs | Enhancement Factor |

|---|---|---|---|

| Creaming Layer Thickness | 4 mm | 16 mm | 4× |

| Emulsion Stability Duration | <1 hour | >24 hours | >24× |

| Oil Droplet Size | Larger | Smaller | Significant reduction |

| Complete Stabilization | No | Yes | Complete success |

The mechanism of enhanced stabilization involves multiple factors. The presence of octylamine groups increases the viscosity of the continuous phase and provides osmotic repulsive forces between cellulose nanocrystals [1]. Cryo-scanning electron microscopy imaging revealed the formation of a cellulose nanocrystal network at the oil-water interface, which protects oil droplets from coalescence even after compaction under centrifugal force [1].

The practical applications of oCNC-stabilized emulsions extend to self-healing composite coatings. When oil droplets protected by a stabilized cellulose nanocrystal network are dispersed in water-based commercial varnish, they create composite coatings capable of autonomous repair [1]. Scratches made on these coatings self-heal through the reaction of leaked linseed oil with oxygen, with the healing process accelerated by heat application [1].

Surface-Modified Fluorographenes for Nonlinear Optical Device Fabrication

The functionalization of fluorographene with N-octylamine has emerged as a powerful strategy for enhancing nonlinear optical properties and developing advanced photonic materials [2] [3]. This approach leverages the unique reactivity of fluorographene as a versatile precursor for synthesizing graphene derivatives with tailored optical characteristics.

N-octylamine-modified fluorographenes demonstrate exceptional nonlinear optical response under both nanosecond and picosecond laser excitation [2] [3]. The enhancement is strongly dependent on the degree of functionalization, with the observed enhanced response attributed to the increasing number of defects arising from the incorporation of nitrogen heteroatoms in the graphitic network upon functionalization with N-octylamine [2].

Table 2: Functionalization Parameters and Optical Properties

| Reaction Time | Fluorine Content (%) | Nitrogen Content (%) | Nonlinear Response |

|---|---|---|---|

| 20 minutes | 55.0 | 2.9 | Moderate |

| 30 minutes | 35.2 | 5.4 | Enhanced |

| 6 hours | 12.8 | 7.1 | Significant |

| 24 hours | 2.3 | 8.1 | Maximum |

The synthesis methodology involves the partial nucleophilic substitution of fluorographene with N-octylamine ligands under controlled reaction conditions [3]. As the reaction time progresses, the fluorine content declines from 55% to 2.3%, while the nitrogen content increases from 2.9% to 8.1%, accompanied by the growth of aromatic regions [3]. This systematic variation allows for precise control over the nonlinear optical properties.

The resulting materials exhibit efficient optical limiting action across a broad wavelength range from 450 to 1950 nanometers, with particularly strong performance in the visible spectrum [3]. Under 35 picosecond laser pulses, these materials demonstrate record nonlinear optical response in both visible and infrared regions [4]. The optical limiting performance is primarily attributed to strong nonlinear absorption, which is significantly affected by the tailored defects introduced through octylamine functionalization [3].

The practical implications for nonlinear optical device fabrication are substantial. These materials offer scalable access to a wide portfolio of graphene derivatives with custom-tailored properties suitable for photonic and optoelectronic applications [2]. The ability to systematically tune the nonlinear optical response through controlled functionalization provides a powerful tool for developing next-generation optical limiting devices and nonlinear optical components.

Synergistic Stabilization of Silica Nanoparticle-Octylamine Colloidal Systems

The surface modification of silica nanoparticles with octylamine and related amine compounds has proven highly effective for improving colloidal stability and controlling interfacial properties [5] [6]. This approach addresses fundamental challenges in nanoparticle dispersion while enabling precise control over surface chemistry and particle-particle interactions.

Octylamine functionalization introduces hydrophobic characteristics to silica nanoparticles, fundamentally altering their interaction behavior in various media [5]. The modification process typically involves the reaction of silica surface hydroxyl groups with aminosilane compounds, creating covalent bonds that anchor the octylamine chains to the particle surface [7].

Table 3: Surface Modification Effects on Silica Nanoparticle Properties

| Property | Unmodified Silica | Octylamine-Modified | Dual-Functionalized |

|---|---|---|---|

| Zeta Potential | -25.7 ± 0.5 mV | +33.4 ± 1.1 mV | Variable |

| Hydrodynamic Diameter | Variable | 888 nm (aggregated) | 140 nm |

| Surface Hydrophobicity | Low | High | Optimized |

| Colloidal Stability | pH dependent | Enhanced | Superior |

The challenge with purely hydrophobic modification is the tendency for increased aggregation due to hydrophobic interactions between modified particles [6]. Research has demonstrated that this limitation can be overcome through dual functionalization strategies that combine octylamine with hydrophilic groups such as carboxylate functionality [5] [6]. This approach creates a balance between hydrophobic and hydrophilic characteristics, resulting in stable dispersions with hydrodynamic diameters of approximately 140 nanometers compared to 888 nanometers for purely octylamine-modified particles [6].

The mechanism of stabilization involves both electrostatic and steric effects [8]. The octylamine groups provide steric hindrance, while the introduction of charged groups maintains electrostatic repulsion between particles [6]. This dual stabilization mechanism is particularly effective in maintaining dispersion stability across a range of pH conditions and ionic strengths.

Advanced characterization techniques have revealed that the effective number of accessible amine groups on the surface is typically about one-fifth of the total amine content [7]. For aminopropyltrimethoxysilane-modified silica, surface densities of 2.7 amine sites per square nanometer were measured by back titration, while only 0.44 effective sites per square nanometer were available for subsequent chemical reactions [7].

The practical applications of octylamine-modified silica systems extend to enhanced oil recovery, where slightly hydrophobic silica nanoparticles have been shown to reduce surfactant adsorption on rock surfaces [9]. Additionally, these modified particles demonstrate excellent performance in bioconjugation applications, with improved protein binding control and reduced non-specific interactions [10].

Metal-Organic Framework Synthesis Using Octylamine-Succinic Acid Template Systems

The utilization of octylamine-succinic acid deep eutectic solvents (DES) as template systems for metal-organic framework synthesis represents an innovative approach to green chemistry and advanced materials design [11] [12]. This methodology combines the benefits of environmentally friendly solvents with the structural directing capabilities of organic templates to produce superior metal-organic framework architectures.

Deep eutectic solvents formed from octylamine and succinic acid serve multiple functions in metal-organic framework synthesis [13]. They act as both solvent and structure-directing agent, facilitating the formation of highly crystalline frameworks with enhanced porosity and improved thermal stability [14]. The success of this approach has been demonstrated in the synthesis of various metal-organic frameworks, including chromium-succinate and trimetallic cobalt-nickel-iron frameworks [14] [11].

Table 4: Metal-Organic Framework Properties Using Octylamine-Succinic Acid Systems

| Framework Type | Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Application |

|---|---|---|---|---|

| Cr-Succinate | 233 | 0.66 | >350 | CO₂ Adsorption |

| CoNiFe-MOF | Not specified | Not specified | Stable | Lead Extraction |

| Al-Succinate | Variable | Variable | >300 | Dye Removal |

| Zn-Based | Enhanced | Enhanced | Improved | Gas Storage |

The synthesis process involves several key advantages over conventional methods [14]. The deep eutectic solvent approach enables reaction under milder conditions, typically at temperatures around 160°C for 18 hours, compared to higher temperatures often required in traditional solvothermal synthesis [14]. The succinic acid component serves as both a ligand source and pH modifier, while octylamine contributes to the solvent properties and may influence the framework structure through templating effects.

Characterization of the synthesized frameworks reveals successful incorporation of succinic acid ligands, as confirmed by Fourier transform infrared spectroscopy showing characteristic carboxylate stretching vibrations [14]. The presence of octylamine is evidenced by nitrogen content analysis and may contribute to enhanced framework stability through interactions with metal nodes or ligand systems.

The environmental benefits of this approach are significant [11]. The use of deep eutectic solvents eliminates the need for toxic organic solvents commonly employed in metal-organic framework synthesis, while the bio-based nature of succinic acid enhances the sustainability profile of the process [14]. Furthermore, the octylamine-succinic acid system can be recovered and recycled, reducing waste generation and improving process economics.

Recent developments have extended this methodology to the synthesis of trimetallic frameworks, where the octylamine-succinic acid deep eutectic solvent enables the controlled incorporation of multiple metal species [11]. This approach has produced CoNiFe-metal-organic frameworks with exceptional performance for lead microextraction from water samples, achieving metal protection efficiency of 96.4% [11].

Graphene Oxide Functionalization for Corrosion-Resistant Nanocomposite Coatings

The functionalization of graphene oxide with octylamine has emerged as a highly effective strategy for developing advanced corrosion-resistant nanocomposite coatings [15] [16]. This approach combines the exceptional barrier properties of graphene-based materials with the hydrophobic characteristics imparted by octylamine functionalization, resulting in coatings with superior protective performance.

Octylamine-functionalized graphene oxide demonstrates remarkable corrosion inhibition efficiency, achieving 73% protection of magnesium alloy AZ13 in 3.5% sodium chloride solution [15] [16]. The functionalization process involves covalent attachment of octylamine groups to the oxygen-containing functional groups on the graphene oxide surface, creating a hydrophobic barrier that effectively impedes the penetration of corrosive species [15].

Table 5: Corrosion Protection Performance of Octylamine-Functionalized Systems

| Coating System | Corrosion Inhibition (%) | Contact Angle (°) | Stability Duration | Application Environment |

|---|---|---|---|---|

| Octylamine-GO | 73 | Not specified | Long-term | 3.5% NaCl |

| Ce-Imi/GO-OA | 96.4 | Not specified | 90 days | 3.5% NaCl |

| GO-APTES | Variable | 87.55 | Extended | Various |

| Modified GO | Up to 96 | Variable | Extended | Marine |

The mechanism of corrosion protection involves multiple synergistic effects [17]. The graphene oxide sheets create a physical barrier that increases the tortuosity of diffusion pathways for corrosive agents, while the octylamine functionalization introduces hydrophobic characteristics that repel water and ionic species [15]. Additionally, the functionalized graphene oxide can form strong adhesive bonds with polymer matrices, creating dense, defect-free coatings with enhanced barrier properties.

Electrochemical characterization reveals that octylamine-functionalized graphene oxide exhibits improved electrochemical stability with increasing applied voltage up to 500 millivolts [15] [16]. This enhanced stability is attributed to the reduced hydrophilicity and improved chemical resistance of the functionalized material compared to pristine graphene oxide.

Advanced formulations incorporating cerium-modified components with octylamine-functionalized graphene oxide have achieved exceptional performance levels [18]. The Ce-Imi/GO-OA nanocomposite demonstrates 96.4% metal protection efficiency and maintains protective performance for up to 90 days when immersed in 3.5% sodium chloride solution [18]. This system combines the barrier properties of functionalized graphene oxide with the active corrosion inhibition provided by cerium-based compounds.

The thermal stability of octylamine-functionalized graphene oxide coatings is significantly enhanced compared to unmodified systems [19]. Thermogravimetric analysis reveals improved decomposition temperatures and reduced thermal degradation rates, making these materials suitable for high-temperature applications [19]. The contact angle measurements demonstrate substantial increases in surface hydrophobicity, with values reaching 87.55° for optimized formulations [19].

Recent developments have extended the application of octylamine-functionalized graphene oxide to superhydrophobic coatings with active protection capabilities [20]. These advanced systems combine passive barrier protection with active corrosion inhibition mechanisms, providing multi-layered defense against corrosive environments. The incorporation of fluorosilane modifications further enhances the hydrophobic characteristics, achieving superhydrophobic behavior with contact angles exceeding 150° [21].

Physical Description

Liquid

XLogP3

Boiling Point

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H226 (95.55%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (74.55%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (15.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H312 (17.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (99.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (29.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (29.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

68037-94-5

Wikipedia

General Manufacturing Information

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Wholesale and retail trade

1-Octanamine: ACTIVE

Amines, C8-18 and C18-unsatd. alkyl: ACTIVE